
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H9FO4S2. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can transform sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative conditions.
Common Reagents and Conditions
Common reagents used in reactions with sulfonyl fluorides include potassium fluoride (KF) and potassium bifluoride (KHF2) in the presence of phase transfer catalysts like 18-crown-6-ether in acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.
Applications De Recherche Scientifique
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemical Biology: It is used as a covalent probe for targeting active-site amino acid residues in proteins.
Pharmaceuticals: The compound is utilized in the development of protease inhibitors and other biologically active molecules.
Materials Science: Sulfonyl fluorides, including this compound, are employed in the synthesis of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in proteins and other biological molecules. The sulfonyl fluoride group can form covalent bonds with specific amino acid residues, leading to the inactivation of enzymes or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound shares a similar sulfonyl fluoride group but has a trifluoromethyl substituent instead of an ethanesulfonyl group.
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: This compound has a chlorosulfonyl group, making it more reactive under certain conditions.
Uniqueness
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride is unique due to its specific substituent groups, which confer distinct reactivity and stability properties. Its balanced stability and reactivity make it suitable for various applications in chemical biology and materials science.
Propriétés
Formule moléculaire |
C8H9FO4S2 |
|---|---|
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
4-ethylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 |
Clé InChI |
RGJURYVJNBHGNT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





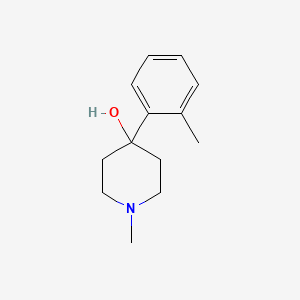
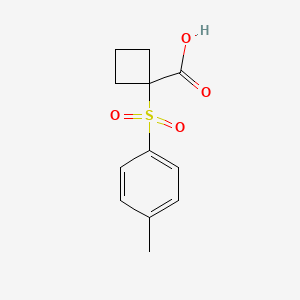
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
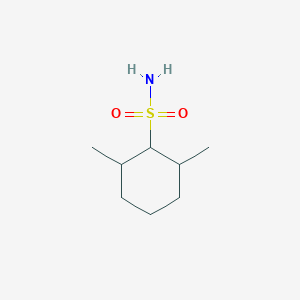
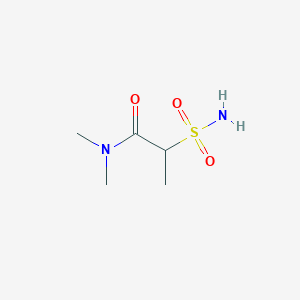
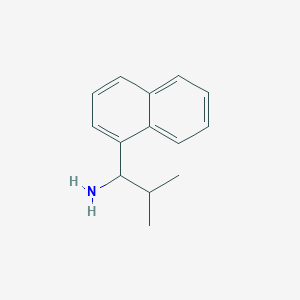
![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
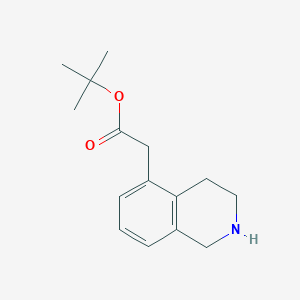

![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)
